3-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-YL]piperidine
Overview
Description
“3-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-YL]piperidine” is a chemical compound with the molecular formula C10H17N3O2 . It is a solid substance and is often used in early discovery research .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H17N3O2.ClH/c1-14-7-5-9-12-10 (15-13-9)8-4-2-3-6-11-8;/h8,11H,2-7H2,1H3;1H . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 247.72 .Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that compounds bearing the 1,3,4-oxadiazole moiety and piperidine rings exhibit notable antimicrobial properties. For example, a study focused on the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, which showed moderate to significant activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016). Similarly, 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives containing piperidine or pyrrolidine ring were synthesized, displaying strong antimicrobial activity, indicating a promising avenue for developing new antimicrobial agents (Krolenko et al., 2016).
Antioxidant Activity
A series of new 1-(5-(4-methoxy-phenyl)-(1,3,4)oxadiazol-2-yl)-piperazine derivatives were evaluated for their antioxidant activity, showcasing the potential of these compounds as effective radical scavengers. This suggests their possible application in treating diseases where oxidative stress is a significant factor (Mallesha et al., 2014).
Anticancer Activity
In the quest for novel anticancer agents, compounds incorporating the 1,3,4-oxadiazole nucleus and piperidine moiety have been synthesized and evaluated for their potential. For instance, a study synthesized propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole and evaluated them as anticancer agents, highlighting their potential efficacy against cancer cells and the need for further in vivo studies to confirm their therapeutic usefulness (Rehman et al., 2018).
Anticonvulsant Activity
Novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives were synthesized and tested for their anticonvulsant activity, with several compounds showing significant efficacy in animal models. This research points to the potential of such derivatives in developing new treatments for epilepsy and related disorders (Harish et al., 2013).
Safety And Hazards
Future Directions
The future directions for “3-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-YL]piperidine” could involve further exploration of its potential biological activities and therapeutic applications. Given the diverse biological activities of oxadiazoles, this compound could be a promising candidate for drug development .
properties
IUPAC Name |
3-(2-methoxyethyl)-5-piperidin-3-yl-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2/c1-14-6-4-9-12-10(15-13-9)8-3-2-5-11-7-8/h8,11H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXDYUJBMCVLKBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NOC(=N1)C2CCCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40672402 | |
Record name | 3-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40672402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-YL]piperidine | |
CAS RN |
915920-01-3 | |
Record name | 3-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40672402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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